N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
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Overview
Description
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a sulfamoyl benzamide structure
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.
Mode of Action
It’s worth noting that similar compounds have shown promising activity against staphylococcus aureus . This suggests that the compound may interact with bacterial cells, leading to their elimination.
Biochemical Pathways
Given the antibacterial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their death.
Pharmacokinetics
Admet calculations for similar compounds have shown a favourable pharmacokinetic profile , suggesting that this compound may also have desirable ADME properties.
Result of Action
The result of the compound’s action is the elimination of bacterial cells, as suggested by the bactericidal activity of similar compounds against Staphylococcus aureus . This compound may therefore have potential applications in the treatment of bacterial infections.
Action Environment
It’s worth noting that the synthesis of similar compounds has been carried out under relatively milder reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The sulfamoyl benzamide moiety is added via a nucleophilic substitution reaction, where the amine group of the benzimidazole reacts with a sulfonyl chloride derivative under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of nitro groups to amines.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
- N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-diethylamine
Uniqueness
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is unique due to its sulfamoyl benzamide structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3S/c1-3-5-18-30(4-2)34(32,33)22-16-12-20(13-17-22)26(31)27-21-14-10-19(11-15-21)25-28-23-8-6-7-9-24(23)29-25/h6-17H,3-5,18H2,1-2H3,(H,27,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYUEWWTSPBMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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